molecular formula C27H33NO10S B1682803 Thiocolchicoside CAS No. 602-41-5

Thiocolchicoside

Cat. No. B1682803
CAS RN: 602-41-5
M. Wt: 563.6 g/mol
InChI Key: LEQAKWQJCITZNK-UHFFFAOYSA-N
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Description

Thiocolchicoside is a semi-synthetic colchicine derivative used as an analgesic and anti-inflammatory . It is a muscle relaxant with anti-inflammatory and analgesic effects . It has potent convulsant activity and should not be administered to individuals prone to seizures .


Synthesis Analysis

Thiocolchicoside is a semi-synthetic derivative of the colchicine, a natural anti-inflammatory glycoside which originates from the flower seeds of Superba gloriosa . The manufacturing of thiocolchicoside requires a key step, the regioselective demethylation and glucosylation of chemically derivative thiocolchicine . An efficient, direct and green biotransformation of thiocolchicine into thiocolchicoside is performed by a specific strain of Bacillus megaterium .


Molecular Structure Analysis

The molecular formula of Thiocolchicoside is C27H33NO10S . The molecular weight is 563.62 g/mol . The IUPAC name is N - [ (7 S )-1,2-dimethoxy-10-methylsulfanyl-9-oxo-3- [ (2 S ,3 R ,4 S ,5 S ,6 R )-3,4,5-trihydroxy-6- (hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5 H -benzo [a]heptalen-7-yl]acetamide .


Chemical Reactions Analysis

Thiocolchicoside undergoes degradation in acidic, basic, and oxidative conditions . The peaks of degradation products are well-resolved from the peak of the standard drug with significantly different Rf values .


Physical And Chemical Properties Analysis

Thiocolchicoside has a molecular weight of 563.62 g/mol . The compound is a glycoside . It is a muscle relaxant with anti-inflammatory and analgesic effects .

Scientific Research Applications

  • Buccal Delivery : Artusi et al. (2003) studied the delivery of thiocolchicoside through the oral mucosa, which showed that it could be absorbed effectively via this route. This was achieved using a bioadhesive disc and a fast dissolving disc for buccal and sublingual administration, respectively, showing potential for therapeutic applications with improved bioavailability (Artusi, Santi, Colombo, & Junginger, 2003).

  • Interaction with GABA Receptors : Mascia et al. (2007) researched thiocolchicoside's effects on various recombinant neurotransmitter receptors. It was found to inhibit GABA-evoked Cl(-) currents and also interacted with strychnine-sensitive glycine receptors. This study provided insights into the molecular mechanisms of thiocolchicoside, particularly its interaction with GABA(A) receptors (Mascia, Bachis, Obili, Maciocco, Cocco, Sechi, & Biggio, 2007).

  • Anticancer Potential : A study by Reuter et al. (2010) demonstrated that thiocolchicoside could inhibit the proliferation of various cancer cells, including leukemia and breast cancer. The research indicated its potential as an anticancer agent through the modulation of NF-κB–regulated proteins (Reuter, Prasad, Phromnoi, Ravindran, Sung, Yadav, Kannappan, Chaturvedi, & Aggarwal, 2010).

  • Binding Sites in the Central Nervous System : Balduini et al. (2001) conducted a study to identify thiocolchicoside binding sites in the rat brain and spinal cord. Their findings revealed a significant interaction with GABA and glycine receptors, offering further insights into the drug’s mechanism of action (Balduini, Angelis, Mazzoni, Depoortere, Cattabeni, & Cimino, 2001).

  • Topical Formulations : Various studies have focused on enhancing the transdermal absorption of thiocolchicoside. Ceschel et al. (2002) and Bonina et al. (2002) explored different formulations to increase drug permeability through the skin, particularly for treating muscular spasms and orthopedic disorders (Ceschel, Maffei, Porzio, Melillo, Caselli, Dragani, Gentile, & Clavenna, 2002); (Bonina, Puglia, Trombetta, Dragani, Gentile, & Clavenna, 2002).

  • Analytical Methods for Determination : Rajput et al. (2015) reviewed various analytical methods, including chromatographic and spectrophotometry techniques, for determining thiocolchicoside in pharmaceutical preparations. This study is crucial for ensuring the accuracy and reliability of thiocolchicoside dosage in various formulations (Rajput, Patil, Surana, & Shirkhedkar, 2015).

  • Effects on Epileptic Seizures : Giavina-Bianchi et al. (2009) reported a case where thiocolchicoside intake was associated with epileptic seizures in a patient with cerebral microhemorrhages. This highlights the importance of caution in prescribing thiocolchicoside to patients with brain diseases or blood–brain barrier disruption (Giavina-Bianchi, Giavina-Bianchi, Tanno, Ensina, Motta, & Kalil, 2009).

  • Biotransformation : Ponzone et al. (2014) described the biotransformation of thiocolchicoside into 3-O-glucosyl derivatives using Bacillus megaterium. This process is significant for pharmaceutical applications, offering a more efficient and greener approach to manufacturing thiocolchicoside (Ponzone, Berlanda, Donzelli, Acquati, Ciulla, Negrini, Rovati, Evangelista, Fata, Ciceri, Perterlongo, & Cabri, 2014).

Safety And Hazards

Thiocolchicoside has the potential to cause serious side effects such as cancer and infertility . It can cause abortions and birth defects in unborn babies and should therefore be avoided at all costs in pregnant and breastfeeding women . It is teratogenic in experimental animals and also damages chromosomes .

properties

IUPAC Name

N-[(7S)-1,2-dimethoxy-10-methylsulfanyl-9-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33NO10S/c1-12(30)28-16-7-5-13-9-18(37-27-24(34)23(33)22(32)19(11-29)38-27)25(35-2)26(36-3)21(13)14-6-8-20(39-4)17(31)10-15(14)16/h6,8-10,16,19,22-24,27,29,32-34H,5,7,11H2,1-4H3,(H,28,30)/t16-,19+,22+,23-,24+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQAKWQJCITZNK-AXHKHJLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5045330
Record name Thiocolchicoside
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Molecular Weight

563.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Thiocolchicoside, is a synthetic sulfur derivative of colchicoside, a naturally occurring glucoside contained in the Colchicum autumnale plant. Thiocolchicoside has a selective and potent affinity for g-aminobutyric acid A (GABA-A) receptors and acts on muscular contractures by activating the GABA inhibitory pathways thereby behaving as a potent muscle relaxant. Gamma-aminobutyric acid (GABA) is the main inhibitory neurotransmitter in the human cortex. GABAergic neurons are involved in myorelaxation, anxiolytic treatment, sedation, and anesthetics. GABA can also modulate heart rate and blood pressure. It also has an affinity for the inhibitory glycine receptors (i.e., have glycomimetic and GABA mimetic activity), therefore acts as a muscle relaxant. Glycine is an inhibitory neurotransmitter and acts as an allosteric regulator of NMDA (N-methyl-D-aspartate) receptors. It is involved in the processing of motor and sensory data, thereby regulating movement, vision, and audition. Inhibitory neurotransmitter in spinal cord, allosteric regulator of NMDA receptors. In one study, thiocolchicoside inhibited the function of recombinant human strychnine-sensitive glycine receptors composed of the alpha1 subunit with a potency (median inhibitory concentration of 47 microM) lower than that apparent with recombinant GABA(A) receptors. The drug also inhibited the function of human nicotinic acetylcholine receptors made of the alpha4 and beta2 subunits, however, this effect was partial and moreover only apparent at high concentrations. Thiocolchicoside demonstrated no effect on the function of 5-HT(3A) serotonin receptors.
Record name Thiocolchicoside
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Product Name

Thiocolchicoside

CAS RN

602-41-5
Record name Thiocolchicoside
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Record name Thiocolchicoside [INN:DCF]
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Record name Thiocolchicoside
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Record name Thiocolchicoside
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Record name Thiocolchicoside
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Record name THIOCOLCHICOSIDE
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Melting Point

190-198
Record name Thiocolchicoside
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,880
Citations
AR Umarkar, SR Bavaskar, PN Yewale - History, 2011 - ijpbsonline.com
Thiocolchicoside, is a synthetic sulphur derivative of colchicoside, a naturally occurring glucosidecontained in the Colchicum autumnale plant Thiocolchicoside has a selective affinity …
Number of citations: 37 www.ijpbsonline.com
F Tüzün, H Ünalan, N Öner, H Özgüzel, Y Kirazli… - Joint Bone Spine, 2003 - Elsevier
… thiocolchicoside group (P < 0.0005 for both). According to the patients’ global evaluation, 76.8% of patients in thiocolchicoside … observed in favor of the thiocolchicoside group in the total …
Number of citations: 90 www.sciencedirect.com
S Reuter, S Prasad, K Phromnoi, J Ravindran… - Cancer Prevention …, 2010 - AACR
… thiocolchicoside would inhibit NF-κB and exhibit anticancer effects through the modulation of NF-κB–regulated proteins. We show that thiocolchicoside … suppressed by thiocolchicoside. …
Number of citations: 69 aacrjournals.org
M Artusi, P Santi, P Colombo, HE Junginger - International journal of …, 2003 - Elsevier
… delivery of thiocolchicoside through oral mucosa is studied to improve the bioavailability. Thiocolchicoside in … of thiocolchicoside, respectively, were designed. The in vitro permeation of …
Number of citations: 96 www.sciencedirect.com
KS Kokilambigai, KS Lakshmi - Green Chemistry Letters and …, 2021 - Taylor & Francis
The present paper describes multicomponent UV spectrophotometric method for the determination of paracetamol, aceclofenac, and thiocolchicoside based on the fundamentals of …
Number of citations: 25 www.tandfonline.com
PB Prajapati, KB Bodiwala, SA Shah - JPC-Journal of Planar …, 2018 - akjournals.com
… thiocolchicoside, and the % amounts of thiocolchicoside were found to be 99.89–100.45% of the labeled claim of thiocolchicoside … no additional peak except thiocolchicoside, indicating …
Number of citations: 29 akjournals.com
S Reuter, SC Gupta, K Phromnoi… - British journal of …, 2012 - Wiley Online Library
… by thiocolchicoside, we analysed the proliferation of RAW 264.7 cells treated with 0–30 µM thiocolchicoside … To further examine the effect of thiocolchicoside on cell viability, we treated …
Number of citations: 26 bpspubs.onlinelibrary.wiley.com
NA El-Ragehy, MM Ellaithy, MA El-Ghobashy - Il Farmaco, 2003 - Elsevier
… of thiocolchicoside from its binary mixtures (thiocolchicoside–glafenine and thiocolchicoside–… The proposed method was successfully applied for the determination of thiocolchicoside in …
Number of citations: 45 www.sciencedirect.com
M Carta, L Murru, P Botta, G Talani, GP Sechi… - …, 2006 - Elsevier
Thiocolchicoside (TCC) is used clinically for its muscle relaxant, anti-inflammatory, and analgesic properties, and it has been shown to interact with γ-aminobutyric acid (GABA) type A …
Number of citations: 70 www.sciencedirect.com
M Trellu, A Filali‐Ansary, D Françon… - Fundamental & …, 2004 - Wiley Online Library
Thiocolchicoside (TCC) has been prescribed for several years as a muscle relaxant drug, but its pharmacokinetic (PK) profile and metabolism still remain largely unknown. Therefore, …
Number of citations: 30 onlinelibrary.wiley.com

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